5-chloro-4-fluoro-1H-indazole
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Overview
Description
5-Chloro-4-fluoro-1H-indazole is a heterocyclic compound that belongs to the indazole family Indazoles are bicyclic structures consisting of a benzene ring fused to a pyrazole ring
Mechanism of Action
Target of Action
5-Chloro-4-Fluoro-1H-Indazole is a type of indazole, a heterocyclic aromatic organic compound . Indazoles are key components to functional molecules that are used in a variety of everyday applications . .
Mode of Action
Indazole derivatives have been found to possess a wide variety of biological properties . For instance, some indazole derivatives have been found to inhibit cell growth, which could suggest a potential interaction with cellular growth pathways .
Biochemical Pathways
Indazole derivatives have been found to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, antihiv, anticancer, hypoglycemic, antiprotozoal, and antihypertensive effects . This suggests that indazole derivatives may interact with a variety of biochemical pathways.
Result of Action
Some indazole derivatives have been found to inhibit cell growth, particularly in colon and melanoma cell lines . This suggests that this compound may have similar effects.
Biochemical Analysis
Biochemical Properties
5-Chloro-4-fluoro-1H-indazole, like other indazoles, has been found to interact with various enzymes, proteins, and other biomolecules. For instance, some indazole derivatives have shown anti-inflammatory potential by interacting with cyclo-oxygenase-2 (COX-2), an enzyme involved in inflammation .
Cellular Effects
Indazole derivatives have been reported to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Temporal Effects in Laboratory Settings
The stability, degradation, and long-term effects on cellular function of indazole derivatives have been studied .
Dosage Effects in Animal Models
Some indazole derivatives have been studied for their effects at different dosages .
Metabolic Pathways
Indazole derivatives are known to interact with various enzymes and cofactors, and can influence metabolic flux or metabolite levels .
Transport and Distribution
Indazole derivatives are known to interact with various transporters or binding proteins .
Subcellular Localization
Some indazole derivatives are known to be directed to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-chloro-4-fluoro-1H-indazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 2-chloro-4-fluoroaniline with hydrazine hydrate, followed by cyclization in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or dimethyl sulfoxide.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Catalysts like copper or palladium may be employed to enhance the reaction efficiency and selectivity.
Chemical Reactions Analysis
Types of Reactions: 5-Chloro-4-fluoro-1H-indazole undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction Reactions: The indazole ring can be oxidized or reduced under specific conditions to yield different derivatives.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Electrophilic Substitution: Reagents like bromine or iodine in the presence of Lewis acids.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield 5-methoxy-4-fluoro-1H-indazole, while oxidation may produce this compound-3-carboxylic acid.
Scientific Research Applications
5-Chloro-4-fluoro-1H-indazole has a wide range of applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential anticancer, anti-inflammatory, and antimicrobial properties.
Material Science: The compound is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
Biological Studies: Researchers use it to study enzyme inhibition, receptor binding, and other biological processes.
Chemical Synthesis: It is employed as an intermediate in the synthesis of more complex heterocyclic compounds.
Comparison with Similar Compounds
4-Chloro-1H-indazole: Lacks the fluorine atom, which may affect its reactivity and biological activity.
5-Fluoro-1H-indazole: Lacks the chlorine atom, potentially altering its chemical properties and applications.
5-Bromo-4-fluoro-1H-indazole: Contains a bromine atom instead of chlorine, which can influence its reactivity and selectivity in chemical reactions.
Uniqueness: 5-Chloro-4-fluoro-1H-indazole is unique due to the presence of both chlorine and fluorine atoms on the indazole ring. This combination enhances its chemical versatility and potential for diverse applications. The dual halogenation can improve its binding interactions with biological targets, making it a valuable compound in drug discovery and development.
Properties
IUPAC Name |
5-chloro-4-fluoro-1H-indazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClFN2/c8-5-1-2-6-4(7(5)9)3-10-11-6/h1-3H,(H,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDIFAUCPRJGIJW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=C1NN=C2)F)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClFN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.57 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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